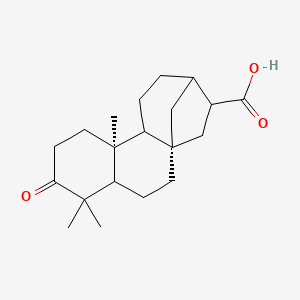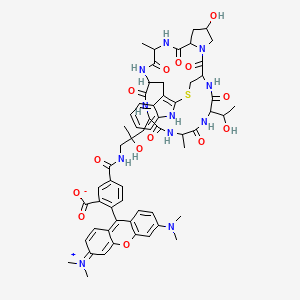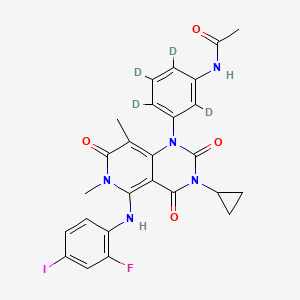
Trametinib-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trametinib-d4 is a deuterated form of Trametinib, an orally bioavailable mitogen-activated protein kinase (MAPK) kinase (MEK) inhibitor. Trametinib is primarily used for the treatment of melanoma and other cancers with specific BRAF mutations. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Trametinib.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trametinib involves multiple steps, including the formation of key intermediates and their subsequent couplingThe final steps involve the formation of the pyrido[4,3-d]pyrimidine core and the coupling with the acetamide group .
Industrial Production Methods
Industrial production of Trametinib follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Trametinib-d4 undergoes various chemical reactions, including:
Oxidation: Trametinib can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on Trametinib.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of Trametinib.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Trametinib, which are used in further research and development .
Aplicaciones Científicas De Investigación
Trametinib-d4 is extensively used in scientific research for various applications:
Chemistry: Used to study the chemical properties and reactivity of Trametinib.
Biology: Employed in cellular and molecular biology to understand the effects of Trametinib on cell signaling pathways.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Trametinib.
Industry: Applied in the development of new formulations and delivery methods for Trametinib.
Mecanismo De Acción
Trametinib-d4, like Trametinib, inhibits the MEK1 and MEK2 enzymes, which are part of the MAPK/ERK signaling pathway. By binding to unphosphorylated MEK1 and MEK2 with high affinity, Trametinib blocks their catalytic activity, preventing the phosphorylation and activation of downstream signaling molecules. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Cobimetinib: Another MEK inhibitor used in combination with other drugs for cancer treatment.
Selumetinib: A MEK inhibitor used for the treatment of neurofibromatosis type 1.
Binimetinib: Used in combination with other drugs for the treatment of melanoma.
Uniqueness
Trametinib-d4 is unique due to its deuterated form, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to differences in metabolic stability and absorption, providing valuable insights into the drug’s behavior in the body .
Propiedades
Fórmula molecular |
C26H23FIN5O4 |
|---|---|
Peso molecular |
619.4 g/mol |
Nombre IUPAC |
N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]-2,4,5,6-tetradeuteriophenyl]acetamide |
InChI |
InChI=1S/C26H23FIN5O4/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34)/i4D,5D,6D,12D |
Clave InChI |
LIRYPHYGHXZJBZ-PUYVGKOOSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])N2C3=C(C(=O)N(C(=C3C(=O)N(C2=O)C4CC4)NC5=C(C=C(C=C5)I)F)C)C)[2H])NC(=O)C)[2H] |
SMILES canónico |
CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



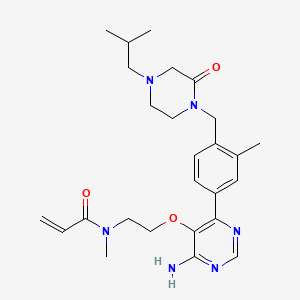
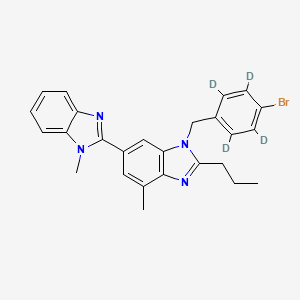

![3-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethylcarbamoyl)propanoyl)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B12427866.png)
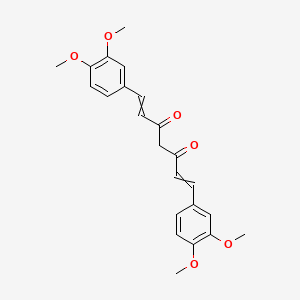
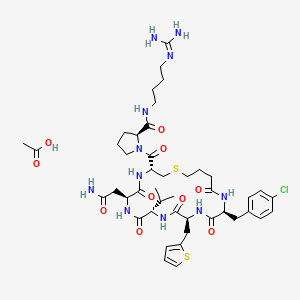
![7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-3-(3-naphthalen-1-yloxypropyl)-1-(2-piperazin-1-ylethyl)indole-2-carboxylic acid](/img/structure/B12427884.png)
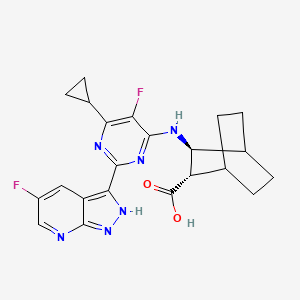

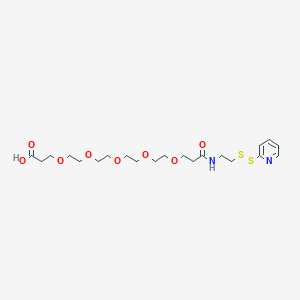
![1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride](/img/structure/B12427903.png)
